6-Bromo-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylic acid
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Overview
Description
6-Bromo-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylic acid is a chemical compound with the molecular formula C8H3BrF2O4. This compound is part of the benzodioxole family, which is characterized by a dioxole ring fused to a benzene ring. The presence of bromine and fluorine atoms in its structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylic acid typically involves the bromination of 2,2-difluorobenzo[d][1,3]dioxole-5-carboxylic acid. This reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually conducted in an inert atmosphere at room temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters ensures high-quality production with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones.
Reduction Reactions: Reduction of the carboxylic acid group can yield alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
6-Bromo-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and probes for biological studies.
Medicine: Utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 6-Bromo-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form stable complexes with enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluorobenzo[d][1,3]dioxole-5-carboxylic acid
- 5-Bromo-2,2-difluoro-1,3-benzodioxole
- 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid
Uniqueness
6-Bromo-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylic acid is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and stability. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries .
Properties
IUPAC Name |
6-bromo-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF2O4/c9-4-2-6-5(1-3(4)7(12)13)14-8(10,11)15-6/h1-2H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUUUDPTVFPXRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC(O2)(F)F)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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